[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium
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Overview
Description
[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a benzothiophene ring substituted with a chlorine atom, a carboxy group, and an ethoxymethyl group attached to an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium typically involves multi-step organic reactions. The initial step often includes the chlorination of benzothiophene to introduce the chlorine atom at the 5-position. This is followed by the introduction of the carboxy group through carboxylation reactions. The final steps involve the attachment of the ethoxymethyl group and the formation of the oxophosphanium moiety under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, use of industrial-grade solvents, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted benzothiophene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop effective treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium include:
Oxcarbazepine Related Compound D: A compound with a similar benzothiophene structure but different functional groups.
Sulfur Compounds: Compounds containing sulfur atoms that exhibit similar chemical reactivity.
Lorazepam Related Compound D: A compound with a similar aromatic structure but different pharmacological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13ClO4PS+ |
---|---|
Molecular Weight |
331.73 g/mol |
IUPAC Name |
[carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium |
InChI |
InChI=1S/C13H12ClO4PS/c1-2-18-7-19(17)12(13(15)16)10-6-20-11-4-3-8(14)5-9(10)11/h3-6,12H,2,7H2,1H3/p+1 |
InChI Key |
HXSRQYVXEKDWGO-UHFFFAOYSA-O |
Canonical SMILES |
CCOC[P+](=O)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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